5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 886508-92-5
VCID: VC7144904
InChI: InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C=O
Molecular Formula: C12H7F3OS
Molecular Weight: 256.24

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde

CAS No.: 886508-92-5

Cat. No.: VC7144904

Molecular Formula: C12H7F3OS

Molecular Weight: 256.24

* For research use only. Not for human or veterinary use.

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde - 886508-92-5

Specification

CAS No. 886508-92-5
Molecular Formula C12H7F3OS
Molecular Weight 256.24
IUPAC Name 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Standard InChI Key BUZGDMKPJZIHIO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-(trifluoromethyl)phenyl moiety . The trifluoromethyl (-CF3_3) group is meta to the thiophene linkage on the phenyl ring, as confirmed by its IUPAC name and 3D conformational data .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight256.24 g/mol
SolubilitySoluble in DMSO, organic solvents
Storage ConditionsRoom temperature, dry environment
Purity>98%

The aldehyde group confers polarity, while the trifluoromethylphenyl moiety enhances lipophilicity (logP\log P estimated at 3.2). These properties make it suitable for reactions requiring both nucleophilic (aldehyde) and electrophilic (aryl) sites.

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via cross-coupling strategies:

  • Suzuki-Miyaura Coupling: A boronic acid derivative of 3-(trifluoromethyl)benzene reacts with 5-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst.

  • Stille Coupling: Tributylstannane derivatives may alternatively be used for aryl-thiophene bond formation.

The aldehyde group is often introduced through oxidation of a hydroxymethyl precursor or via formylation reactions .

Applications in Research

Medicinal Chemistry

The trifluoromethyl group improves metabolic stability and membrane permeability, making this compound a valuable building block for drug candidates. Examples include:

  • Antimicrobial Agents: Analogous CF3_3-containing thiophenes show activity against Staphylococcus aureus (MIC: 4 μg/mL).

  • Kinase Inhibitors: The aldehyde group serves as a warhead in covalent inhibitors targeting cysteine residues in kinases .

Materials Science

In organic electronics, the electron-deficient CF3_3 group modifies charge transport properties. Thiophene-carbaldehyde derivatives have been incorporated into:

  • OLEDs: As electron-transport layers (efficiency: 15 cd/A).

  • Conductive Polymers: With conductivities up to 102^2 S/cm.

Future Perspectives

Drug Discovery

Further studies should explore:

  • Protease Targeting: Utilizing the aldehyde as a covalent inhibitor scaffold.

  • PET Tracers: Incorporating 18F^{18}\text{F} into the CF3_3 group for imaging applications.

Sustainable Synthesis

Developing catalytic methods to reduce Pd waste in cross-coupling reactions could enhance synthetic accessibility.

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